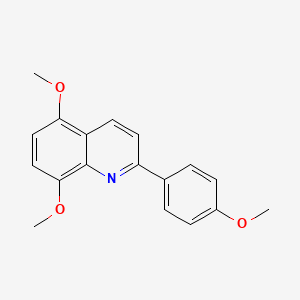

5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

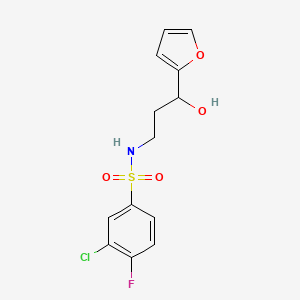

“5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline” is a chemical compound with the molecular formula C18H17NO3 . It is a quinoline derivative, which is a class of compounds that have been found to have interesting pharmaceutical and biological activities .

Molecular Structure Analysis

The molecular structure of “5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also contains methoxy groups at the 5th and 8th positions and a methoxyphenyl group at the 2nd position .Aplicaciones Científicas De Investigación

Cancer Treatment Research

Quinoline derivatives have been studied for their potential in cancer therapy. The Hedyotis diffusa–Scutellaria Barbata pair, which contains quinoline compounds, has shown therapeutic effects on various cancers. Research indicates that these compounds can affect hepatocellular carcinoma (HCC) cells by acting on cancer-related signaling pathways, including the P53 signaling pathway . This suggests that 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline could be a part of new anticancer drug formulations.

Photovoltaic Applications

Quinoline derivatives are gaining popularity in third-generation photovoltaics. They have been used in the architecture and design of photovoltaic cells due to their favorable absorption spectra and energy levels. These compounds contribute to the development of polymer solar cells and dye-sensitized solar cells, highlighting their importance in renewable energy technologies .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, quinoline derivatives are good materials for the emission layer of OLEDs. Their properties make them suitable for use in transistors and other electronic devices. This application is crucial for the advancement of display technology and the production of more efficient lighting solutions .

Antioxidant Properties

Quinoline compounds like syringaldehyde, which share a similar structure with 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, are known for their antioxidant properties. These compounds can be used to monitor pollution sources and detect the extent of combustion. Their antioxidant nature also suggests potential in reducing oxidative stress in biological systems .

Anticancer Activity

The structural similarity of quinoline derivatives to compounds with known anticancer activity implies that 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline may also possess anticancer properties. This application is significant for the development of new therapeutic agents and for enhancing the efficacy of existing cancer treatments .

Anti-inflammatory and Antifungal Uses

Quinoline derivatives have been reported to exhibit anti-inflammatory and antifungal activities. This makes them valuable in the development of new pharmaceuticals for treating inflammatory conditions and fungal infections .

Biomedical Applications

The potential of quinoline derivatives in biomedical applications is being explored. Their chemical properties may allow them to be used in drug delivery systems, diagnostic tools, or as part of therapeutic regimens for various diseases .

Synthesis of Biologically Active Compounds

Recent advances in synthetic chemistry have highlighted the versatility of quinoline derivatives in creating biologically and pharmaceutically active compounds. These derivatives can be modified to enhance their activity or to create new compounds with desired biological properties .

Mecanismo De Acción

Target of Action

Quinoline derivatives have been known to interact with various biological targets, including enzymes, receptors, and proteins .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function .

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives can be influenced by factors such as molecular structure, formulation, route of administration, and individual patient characteristics .

Result of Action

Quinoline derivatives have been reported to exert various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. These factors can include temperature, pH, presence of other substances, and specific conditions within the body .

Propiedades

IUPAC Name |

5,8-dimethoxy-2-(4-methoxyphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-20-13-6-4-12(5-7-13)15-9-8-14-16(21-2)10-11-17(22-3)18(14)19-15/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCVCMVEJBCIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)

![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2878922.png)

![6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)

![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878929.png)

![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2878934.png)

![5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2878935.png)

![3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2878939.png)

![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)